6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with an oxan-4-ylamino group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Oxan-4-ylamino Group: The oxan-4-ylamino group can be introduced through nucleophilic substitution reactions. For example, oxan-4-ylamine can react with a suitable pyridine derivative to form the desired product.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is reacted with a suitable pyridine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxan-4-ylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
6-Aminopyridine-3-carboxylic acid: This compound is similar in structure but lacks the oxan-4-ylamino group.
2-Aminopyridine-3-carboxylic acid: Another similar compound with the amino group at the 2-position instead of the 6-position.
5-Aminopyridine-2-carboxylic acid: This compound has the amino group at the 5-position and the carboxylic acid group at the 2-position.
Uniqueness: 6-[(oxan-4-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of the oxan-4-ylamino group, which can impart specific chemical and biological properties. This structural feature can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.
Properties
CAS No. |
1155631-53-0 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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